molecular formula C11H20O B15183299 O-Methyllinalool, (-)- CAS No. 137958-48-6

O-Methyllinalool, (-)-

Cat. No.: B15183299
CAS No.: 137958-48-6
M. Wt: 168.28 g/mol
InChI Key: BARWQAWUANUTNS-NSHDSACASA-N
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Description

O-Methyllinalool, (-)-, also known as 3-methoxy-3,7-dimethyl-1,6-octadiene, is a monoterpene compound with the molecular formula C11H20O. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. O-Methyllinalool, (-)-, is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Methyllinalool, (-)-, can be synthesized through various methods. One common synthetic route involves the methylation of linalool. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions, resulting in the formation of O-Methyllinalool, (-)-.

Industrial Production Methods

In industrial settings, the production of O-Methyllinalool, (-)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

O-Methyllinalool, (-)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrobromic acid (HBr) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Produces aldehydes and ketones.

    Reduction: Yields various alcohols.

    Substitution: Results in the formation of different substituted derivatives.

Scientific Research Applications

O-Methyllinalool, (-)-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of fragrances, flavors, and cosmetics.

Mechanism of Action

The mechanism of action of O-Methyllinalool, (-)-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors in the body, leading to its observed biological effects. For example, it has been shown to protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and preventing cell apoptosis.

Comparison with Similar Compounds

O-Methyllinalool, (-)-, can be compared with other similar compounds such as:

    Linalool: The parent compound, known for its floral aroma and wide use in fragrances.

    Geraniol: Another monoterpene alcohol with a rose-like scent, used in perfumes and flavorings.

    Citronellol: A monoterpene alcohol with a citrus-like aroma, commonly used in insect repellents and fragrances.

O-Methyllinalool, (-)-, stands out due to its unique methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

137958-48-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3R)-3-methoxy-3,7-dimethylocta-1,6-diene

InChI

InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1

InChI Key

BARWQAWUANUTNS-NSHDSACASA-N

Isomeric SMILES

CC(=CCC[C@](C)(C=C)OC)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC)C

Origin of Product

United States

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